molecular formula C39H44N8O10S2 B582120 N-Piperacillinyl Ampicillin CAS No. 65772-67-0

N-Piperacillinyl Ampicillin

Katalognummer: B582120
CAS-Nummer: 65772-67-0
Molekulargewicht: 848.9 g/mol
InChI-Schlüssel: DPEZDVKIJPAEMF-SAJYMXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Piperacillinyl Ampicillin is a synthetic compound that belongs to the β-lactam antibiotic family. It is a derivative of both piperacillin and ampicillin, combining the structural features of these two antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Piperacillinyl Ampicillin typically involves the acylation of ampicillin with piperacillin. The process begins with the preparation of piperacillin acid, which is then reacted with ampicillin in the presence of a coupling agent such as ethyl chloroformate (EDPC). The reaction is carried out in an aqueous buffer solution with a pH range of 6.0-9.0, and the temperature is maintained between 0 to 10°C to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The final product is typically purified through crystallization and filtration, followed by drying to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: N-Piperacillinyl Ampicillin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under mild acidic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Halogens (e.g., chlorine, bromine), under controlled temperature and pressure.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-Piperacillinyl Ampicillin has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Piperacillinyl Ampicillin involves the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final stages of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately results in cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

    Piperacillin: A broad-spectrum β-lactam antibiotic with a similar mechanism of action but different structural features.

    Ampicillin: A β-lactam antibiotic with a narrower spectrum of activity compared to N-Piperacillinyl Ampicillin.

    Amoxicillin: Another β-lactam antibiotic with a similar spectrum of activity but different pharmacokinetic properties.

Uniqueness: this compound combines the structural features of both piperacillin and ampicillin, resulting in a compound with enhanced antibacterial activity and a broader spectrum of action. This makes it particularly effective against a wider range of bacterial infections compared to its parent compounds .

Biologische Aktivität

N-Piperacillinyl Ampicillin is a semisynthetic antibiotic that combines the properties of piperacillin and ampicillin, enhancing its efficacy against a broad spectrum of bacteria. This article delves into its biological activity, focusing on its mechanism of action, spectrum of activity, resistance patterns, and clinical implications based on diverse research findings.

This compound functions as a β-lactam antibiotic , inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) , which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding prevents bacterial growth and leads to cell lysis through the action of autolysins, enzymes that degrade the cell wall structure. Piperacillin's stability against various β-lactamases enhances its effectiveness against resistant strains .

Spectrum of Activity

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . Its efficacy is particularly notable against:

  • Gram-positive bacteria : Effective against Streptococcus spp., Staphylococcus aureus (non-resistant strains), and Enterococcus faecalis.
  • Gram-negative bacteria : Demonstrates significant activity against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Bacteroides fragilis.

The minimum inhibitory concentrations (MICs) for various pathogens illustrate its potency:

PathogenMIC (µg/ml)
Streptococcus spp.0.1
Staphylococcus aureus1.6
E. coli6.3
Klebsiella pneumoniae25
Pseudomonas aeruginosa95

Resistance Patterns

Despite its broad efficacy, resistance to this compound has been documented, particularly among strains producing β-lactamases. A study highlighted an outbreak of ampicillin/piperacillin-resistant Klebsiella pneumoniae in clinical settings, showing the need for continuous monitoring and susceptibility testing . The presence of extended-spectrum β-lactamases (ESBLs) poses a significant challenge in treating infections caused by these resistant strains.

Clinical Implications

The clinical effectiveness of this compound has been evaluated in various studies:

  • Case Study on Resistant Infections : An outbreak involving six infants with bloodstream infections due to ampicillin/piperacillin-resistant Klebsiella pneumoniae was documented. The study emphasized the importance of using combination therapies and alternative antibiotics in resistant cases .
  • In Vitro Studies : Research comparing this compound with other β-lactam antibiotics demonstrated superior activity against β-lactamase-negative strains. For instance, it showed a MIC90 of 0.25 µg/ml against β-lactamase-negative ampicillin-resistant (BLNAR) strains .
  • Synergistic Effects : Studies have indicated that combining this compound with aminoglycosides like amikacin can enhance antibacterial activity against resistant Gram-negative bacteria .

Eigenschaften

CAS-Nummer

65772-67-0

Molekularformel

C39H44N8O10S2

Molekulargewicht

848.9 g/mol

IUPAC-Name

(2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C39H44N8O10S2/c1-6-44-17-18-45(33(54)32(44)53)37(57)43-22(20-15-11-8-12-16-20)28(49)42-23-30(51)46-25(38(2,3)58-34(23)46)29(50)40-21(19-13-9-7-10-14-19)27(48)41-24-31(52)47-26(36(55)56)39(4,5)59-35(24)47/h7-16,21-26,34-35H,6,17-18H2,1-5H3,(H,40,50)(H,41,48)(H,42,49)(H,43,57)(H,55,56)/t21-,22-,23-,24-,25+,26+,34-,35-/m1/s1

InChI-Schlüssel

DPEZDVKIJPAEMF-SAJYMXHHSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O

Isomerische SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O

Kanonische SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O

Synonyme

[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.